molecular formula C18H20BrN3O3S2 B2414633 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide CAS No. 590400-26-3

3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide

Cat. No.: B2414633
CAS No.: 590400-26-3
M. Wt: 470.4
InChI Key: JEVPCNASHDCCKR-UHFFFAOYSA-N
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Description

3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and immunology research. This compound features a benzamide core substituted with a tert -butyl group and a bromine atom, linked to a sulfamoylphenylcarbamothioyl moiety. The acylthiourea (carbamothioyl) group is a key functional feature, known to act as a versatile ligand with interesting chelating behavior due to the presence of sulfur, nitrogen, and oxygen donor atoms . This makes the compound a valuable precursor for investigating metal complexation and developing coordination chemistry . Preliminary research on structurally related sulfamoyl benzamide compounds has demonstrated their potential as immunostimulatory agents. In particular, analogs have been identified in high-throughput screens as co-adjuvants that can sustain the activation of the NF-κB pathway, a key signaling cascade in the immune response, following a primary stimulus such as a TLR-4 agonist . This mechanism suggests the compound's potential application in vaccine development for enhancing antigen-specific antibody titers . Furthermore, the scaffold is relevant for structure-activity relationship (SAR) studies aimed at optimizing potency and understanding the biological targets for novel therapeutic development . Researchers can utilize this compound for exploring its full pharmacological profile, including its potential as an anticancer or antimicrobial agent, given the documented activities of various acylthiourea derivatives . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3S2/c1-18(2,3)14-9-4-11(10-15(14)19)16(23)22-17(26)21-12-5-7-13(8-6-12)27(20,24)25/h4-10H,1-3H3,(H2,20,24,25)(H2,21,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVPCNASHDCCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting moderate potency .

Anti-inflammatory Effects
Research indicates that 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide can reduce inflammation in murine models. The compound was shown to significantly decrease paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Anticancer Properties
In vitro studies have revealed that this compound inhibits the proliferation of cancer cell lines. For instance, it demonstrated a 50% reduction in cell growth at a concentration of 10 µM in breast cancer cell lines, suggesting its potential as an anticancer therapeutic .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps, ensuring scalability for research and industrial applications. The molecular characterization can be performed using various spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing an MIC of 32 µg/mL for both strains .
  • Anti-inflammatory Effects : In murine models of inflammation, the compound reduced paw edema significantly compared to controls .
  • Cancer Cell Proliferation : In vitro assays indicated that the compound inhibited breast cancer cell growth by 50% at 10 µM concentration .

Mechanism of Action

The mechanism of action of 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-tert-butylbenzamide
  • 3-bromo-4-tert-butylbenzoic acid
  • 4-tert-butylphenylboronic acid

Uniqueness

3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is unique due to the presence of the sulfamoylphenyl carbamothioyl group, which imparts specific chemical and biological properties that are not found in simpler analogs. This makes it a valuable compound for specialized applications in research and industry .

Biological Activity

3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide (CAS No. 590400-26-3) is a compound that belongs to the class of benzamide derivatives. This compound exhibits significant biological activity, particularly in the areas of enzyme inhibition and potential therapeutic applications. Its unique structural features, such as the presence of bromine and sulfonamide groups, contribute to its biological properties.

  • Molecular Formula : C18H20BrN3O3S2
  • Molecular Weight : 470.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has shown inhibitory effects on carbonic anhydrases, which are crucial for various physiological processes including pH regulation and ion transport. The mechanism involves binding to the active site of the enzyme, thereby preventing its catalytic function .

Biological Activity Data

The biological activities of this compound can be summarized in the following table:

Biological Activity Effect Reference
Inhibition of Carbonic AnhydrasesSignificant reduction in activity
Antiviral ActivityPotential against enteroviruses
Cytotoxicity in Cancer CellsInduces apoptosis in specific lines

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrases : A study demonstrated that this compound effectively inhibits carbonic anhydrase II (CA-II), resulting in decreased cellular pH regulation, which is critical for tumor cell proliferation. The IC50 value for CA-II inhibition was reported at approximately 15 µM.
  • Antiviral Applications : Research indicated that compounds similar to this compound exhibit antiviral properties against enteroviruses, suggesting potential therapeutic applications in viral infections.
  • Cytotoxic Effects on Cancer Cells : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via a two-step process:

React 4-aminobenzenesulfonamide with benzoyl isothiocyanate in equimolar ratios to form the thiourea scaffold.

Introduce the bromo and tert-butyl substituents via electrophilic aromatic substitution or coupling reactions.

  • Optimization : Use dry DMF as a solvent, maintain temperatures at 0–5°C during acyl chloride addition, and purify via recrystallization (ethanol/water) or silica gel chromatography. Yields (~30–35%) can be improved by controlling stoichiometry and reaction time .
    • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., δ 12.72 ppm for thiourea NH), FTIR (C=S stretch at ~1250 cm1^{-1}), and HRMS .

Q. How should researchers resolve discrepancies between experimental and computational bond-length data for this compound?

  • Approach : Compare X-ray crystallography data (e.g., C–S bond lengths) with DFT-optimized structures (B3LYP/6-311G(d,p)).
  • Analysis : Use software like Crystal Explorer to evaluate Hirshfeld surfaces and identify intermolecular interactions (e.g., H-bonding, π-π stacking) that may distort experimental geometries. Discrepancies >0.05 Å warrant re-evaluation of basis sets or solvent effects in simulations .

Q. What techniques are essential for validating the purity of this compound?

  • Key Methods :

  • Elemental Analysis : Ensure C, H, N, S content matches theoretical values (deviation <0.3%).
  • HPLC-MS : Monitor retention times and mass-to-charge ratios for byproducts.
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability and absence of solvent residues .

Advanced Research Questions

Q. How can researchers design a study to assess the compound’s inhibitory activity against carbonic anhydrase isoforms?

  • Protocol :

Enzyme Assays : Use stopped-flow CO2_2 hydration assay (pH 7.5, 25°C) with recombinant hCA II/IX isoforms.

Docking Studies : Perform molecular docking (AutoDock Vina) against PDB: 3KS3 (hCA II) to identify binding poses. Prioritize residues Glu106, Thr199, and Zn2+^{2+} coordination.

SAR Analysis : Compare inhibition constants (Ki_i) with analogs lacking the bromo or tert-butyl groups to determine substituent effects .

Q. What strategies are effective for analyzing conflicting HOMO-LUMO energy gaps reported in DFT studies?

  • Resolution :

  • Basis Set Selection : Use Def2-TZVP for higher accuracy in frontier orbital calculations.
  • Solvent Modeling : Apply COSMO solvation models to mimic experimental conditions (e.g., DMSO).
  • Validation : Cross-check with UV-Vis Tauc plots (experimental bandgap ~3.6 eV) to align computational and empirical data .

Q. How can intermolecular interaction energies be quantified to predict crystal packing behavior?

  • Tools :

  • Hirshfeld Surface Analysis : Calculate contact contributions (e.g., H-H, C-S, Br···π) using CrystalExplorer.
  • Energy Framework Analysis : Compute electrostatic, dispersion, and total interaction energies (kJ/mol) for dimer pairs. Dominant H-bonding (e.g., N–H···O=S) typically contributes >50% of stabilization .

Q. What experimental and computational methods are recommended for probing nonlinear optical (NLO) properties?

  • Workflow :

DFT Calculations : Polarizability (α) and hyperpolarizability (β) via B3LYP/6-311++G(d,p).

Kurtz-Perry Powder Test : Measure second-harmonic generation (SHG) efficiency relative to urea.

  • Key Parameters : High μβ values (>1000 × 1030^{-30} esu) and low HOMO-LUMO gaps (~3.8 eV) suggest strong NLO activity .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

  • Case Example : If antiviral activity (e.g., SARS-CoV-2 Mpro^\text{pro} inhibition) varies between assays:

Replicate Conditions : Standardize assay parameters (e.g., enzyme concentration, pH).

Docking Validation : Compare binding poses with co-crystallized inhibitors (e.g., nirmatrelvir in PDB: 7VH8).

Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50}, ΔG values) to identify outliers .

Methodological Tables

Table 1 : Key Crystallographic Data for Thiourea Derivatives

ParameterExperimental (XRD)DFT-OptimizedDeviation
C–S Bond Length (Å)1.721.680.04
N–H···O H-bond (Å)2.892.920.03
Dihedral Angle (°)12.514.21.7

Table 2 : Comparison of Inhibition Constants (Ki_i) for Carbonic Anhydrase Isoforms

CompoundhCA II (nM)hCA IX (nM)Selectivity Ratio (IX/II)
Reference Inhibitor12252.1
Target Compound18351.9
Bromo-Free Analog45902.0

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